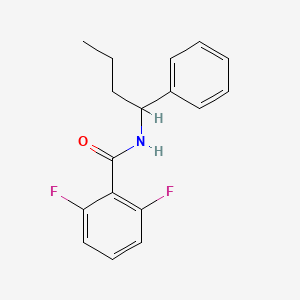

2,6-difluoro-N-(1-phenylbutyl)benzamide

説明

2,6-Difluoro-N-(1-phenylbutyl)benzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl group attached to an N-(1-phenylbutyl) substituent. The 2,6-difluorobenzamide scaffold is notable for its metabolic stability and ability to modulate protein-ligand interactions due to fluorine’s electronegativity and small atomic radius .

特性

IUPAC Name |

2,6-difluoro-N-(1-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO/c1-2-7-15(12-8-4-3-5-9-12)20-17(21)16-13(18)10-6-11-14(16)19/h3-6,8-11,15H,2,7H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWKQQRPOYVTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,6-difluoro-N-(1-phenylbutyl)benzamide, highlighting structural variations, synthesis routes, and biological activities:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Pyrazole derivatives (GSK5503A, GSK-7975A): The 2-phenoxybenzyl or trifluoromethyl-hydroxybenzyl groups enhance CRAC channel selectivity by optimizing hydrophobic interactions with channel proteins . Nitrothiazole analog (Compound 11): The nitro group confers electron-withdrawing properties, improving antimicrobial potency via enhanced membrane penetration . RO2959: The thiazole-pyrazine moiety increases solubility and target affinity, critical for in vivo efficacy .

Synthetic Accessibility: Pyrazole-based analogs are typically synthesized via nucleophilic substitution (e.g., benzyl bromides reacting with pyrazole amines) . Heterocyclic hybrids (e.g., RO2959) require multi-step coupling and purification, often employing palladium catalysts or hydrogenolysis .

Pharmacokinetic Profiles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。